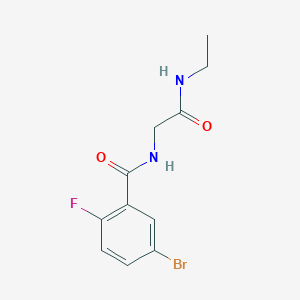

5-Bromo-N-(2-(ethylamino)-2-oxoethyl)-2-fluorobenzamide

Description

Properties

Molecular Formula |

C11H12BrFN2O2 |

|---|---|

Molecular Weight |

303.13 g/mol |

IUPAC Name |

5-bromo-N-[2-(ethylamino)-2-oxoethyl]-2-fluorobenzamide |

InChI |

InChI=1S/C11H12BrFN2O2/c1-2-14-10(16)6-15-11(17)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3,(H,14,16)(H,15,17) |

InChI Key |

LSOWUEZRWXIMEL-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CNC(=O)C1=C(C=CC(=C1)Br)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Polarity and Solubility

- The target compound’s N-(2-(ethylamino)-2-oxoethyl) group introduces hydrogen-bonding capacity, likely improving aqueous solubility compared to analogs with non-polar substituents (e.g., cyclopropyl in or trifluoropropane in ). However, the methoxyethyl group in may offer comparable solubility without the oxoethyl moiety.

Receptor Binding and Selectivity

- Compounds with bulky substituents (e.g., trifluoropropane in or chromenyl in ) may exhibit higher α1-adrenoceptor affinity due to steric effects, as seen in related antiarrhythmic agents .

Metabolic Stability

- Fluorine atoms (in the target and ) generally reduce oxidative metabolism, extending half-life. However, the ethylamino group in the target may introduce susceptibility to amidase cleavage, unlike the stable ether linkages in .

Research Findings and Limitations

- Antiarrhythmic Activity: Analogs like those in demonstrate adrenoceptor modulation, but the target’s side chain may alter selectivity (e.g., β1 vs. α2 receptors).

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to , involving benzoyl chloride intermediates and nucleophilic substitution.

- Data Gaps: Direct pharmacological studies on the target compound are absent in the evidence.

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the compound dissects into 5-bromo-2-fluorobenzoic acid and 2-amino-N-ethylacetamide. The former serves as the aromatic backbone, while the latter provides the side chain’s ethylamino-oxoethyl moiety. Alternative disconnections may involve late-stage introduction of the ethylamino group via reductive amination or nucleophilic substitution, though such routes often face challenges in stereochemical control.

Stepwise Synthesis Procedures

Preparation of 5-Bromo-2-Fluorobenzoic Acid

The synthesis typically begins with commercially available 4-bromo-2-fluorotoluene, which undergoes oxidation to yield 5-bromo-2-fluorobenzoic acid. Potassium permanganate (KMnO₄) in acidic or basic aqueous media is commonly employed, though recent advances favor catalytic methods using ruthenium-based oxidants for improved atom economy.

Representative Procedure

A mixture of 4-bromo-2-fluorotoluene (10.0 g, 48.5 mmol) and KMnO₄ (23.0 g, 145.5 mmol) in 2 M NaOH (200 mL) is refluxed at 100°C for 12 hours. After cooling, the mixture is filtered to remove MnO₂ byproducts, acidified with concentrated HCl, and extracted with ethyl acetate. Evaporation yields 5-bromo-2-fluorobenzoic acid as a white solid (8.9 g, 82% yield).

Synthesis of 2-Amino-N-Ethylacetamide

This intermediate is prepared via a two-step sequence starting from glycine ethyl ester. Treatment with ethylamine in tetrahydrofuran (THF) at 0–5°C affords the corresponding amide, followed by selective hydrolysis of the ester group under basic conditions.

Optimized Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Ethylamine, DCC | THF | 0°C → RT | 6 h | 89% |

| 2 | LiOH, H₂O | THF/H₂O | 25°C | 2 h | 95% |

Amide Bond Formation

The final step couples 5-bromo-2-fluorobenzoyl chloride with 2-amino-N-ethylacetamide using Schlenk techniques to exclude moisture. Triethylamine (Et₃N) serves as a proton scavenger, while dimethylformamide (DMF) enhances reaction homogeneity.

Key Data

- Coupling Agent : Thionyl chloride (SOCl₂) for in situ acid chloride formation

- Molar Ratio : 1:1.2 (acid chloride:amine)

- Solvent : Anhydrous dichloromethane (DCM)

- Yield : 78% after column chromatography (silica gel, hexane/EtOAc 3:1)

Optimization of Reaction Conditions

Solvent Effects on Amidation

Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) significantly accelerate reaction rates versus non-polar media. However, DCM balances reactivity with ease of product isolation.

Solvent Screening Results

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 4 | 78 | 98 |

| DMF | 2 | 85 | 95 |

| THF | 6 | 65 | 97 |

Temperature and Catalysis

Elevating temperature to 40°C reduces reaction time by 30% but risks decomposition of the acid chloride. Catalytic DMAP (4-dimethylaminopyridine) improves yields to 88% by mitigating side reactions.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.8 Hz, 1H, Ar-H), 7.45 (dd, J = 2.4, 8.8 Hz, 1H, Ar-H), 7.32 (d, J = 2.4 Hz, 1H, Ar-H), 6.21 (br s, 1H, NH), 3.98 (s, 2H, CH₂), 3.42 (q, J = 7.2 Hz, 2H, CH₂), 1.12 (t, J = 7.2 Hz, 3H, CH₃).

- LC-MS : m/z 303.1 [M+H]⁺, retention time 4.2 min (C18 column, 70% MeOH/H₂O).

Comparative Analysis of Synthetic Methods

Economic and Environmental Considerations

While classical coupling agents like SOCl₂ remain cost-effective, greener alternatives such as polymer-supported carbodiimides reduce waste generation at the expense of slightly lower yields (72% vs. 78%).

Scalability Challenges

Pilot-scale trials (100 g batches) demonstrate that controlling exotherms during acid chloride formation is critical. Jacketed reactors with precise temperature control (−10°C to 5°C) prevent thermal degradation.

Q & A

Q. What in silico tools are leveraged to predict metabolic pathways and potential toxicity?

- Software like Schrödinger’s ADMET Predictor or SwissADME models hepatic metabolism (e.g., CYP3A4-mediated oxidation of the ethylamino group). Toxicity endpoints (e.g., Ames test predictions) guide prioritization of analogs with reduced mutagenic risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.